2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine
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Overview
Description
2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine is an organic compound with the molecular formula C17H16F2N2O. This compound is characterized by the presence of a pyrrolidine ring, a fluorophenyl group, and a fluoropyridine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine typically involves the reaction of 4-fluorobenzylamine with 2-fluoropyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. It is also used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological pathways and its potential use as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. It is also used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar fluorine substitutions.
Bis(4-fluorophenyl)methanone: Another compound with fluorophenyl groups.
Uniqueness
2-Fluoro-4-{2-[(4-fluorophenyl)methyl]pyrrolidine-1-carbonyl}pyridine is unique due to its specific combination of a pyrrolidine ring and fluorinated aromatic groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
[2-[(4-fluorophenyl)methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O/c18-14-5-3-12(4-6-14)10-15-2-1-9-21(15)17(22)13-7-8-20-16(19)11-13/h3-8,11,15H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCJRWVPPVDHMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=NC=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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